![molecular formula C4H2FIN2 B2466798 2-Fluoro-4-iodopyrimidine CAS No. 1806392-49-3](/img/structure/B2466798.png)
2-Fluoro-4-iodopyrimidine
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Overview
Description
“2-Fluoro-4-iodopyrimidine” is a chemical compound with the molecular formula C4H2FIN2 . It is a pyrimidine derivative that contains a fluorine atom and an iodine atom .
Molecular Structure Analysis
The molecular structure of 2-Fluoro-4-iodopyrimidine consists of a pyrimidine ring with a fluorine atom attached at the 2-position and an iodine atom at the 4-position . The average mass of the molecule is 222.987 Da .
Physical And Chemical Properties Analysis
The physical and chemical properties of 2-Fluoro-4-iodopyrimidine include a density of 2.0±0.1 g/cm3, a boiling point of 223.0±20.0 °C at 760 mmHg, and a flash point of 88.6±21.8 °C . The compound has one hydrogen bond acceptor and no hydrogen bond donors .
Scientific Research Applications
Medicinal Chemistry and Drug Development
Anticancer Agents: 2-Fluoro-4-iodopyrimidine has garnered interest in the field of oncology due to its potential as an anticancer agent. Researchers explore its ability to inhibit tumor growth by targeting specific cellular pathways. Further investigations into its mechanism of action and efficacy against various cancer types are ongoing .
Antimicrobial Properties: The compound’s unique structure makes it a candidate for antimicrobial drug development. Scientists study its interactions with bacterial and fungal enzymes, aiming to design novel antibiotics or antifungal agents. The goal is to combat drug-resistant pathogens and improve patient outcomes .
Organic Synthesis and Catalysis
Palladium-Catalyzed Cross-Coupling Reactions: 2-Fluoro-4-iodopyrimidine serves as a valuable building block in organic synthesis. It participates in palladium-catalyzed cross-coupling reactions, such as Suzuki-Miyaura and Buchwald-Hartwig couplings. These reactions allow chemists to create complex molecules efficiently .
Radiolabeling: The iodine atom in the compound can be readily replaced with radioactive iodine isotopes (e.g., I-125, I-131). Radiolabeled derivatives find applications in positron emission tomography (PET) imaging and targeted radiotherapy. Researchers explore their use for visualizing specific tissues or tumors .
Materials Science and Surface Modification
Surface Functionalization: Researchers investigate the modification of surfaces using 2-fluoro-4-iodopyrimidine. By attaching this compound to materials like nanoparticles or polymers, they enhance surface properties, such as hydrophobicity or biocompatibility. Applications range from drug delivery systems to sensor development .
Thin Film Deposition: The compound’s reactivity allows for thin film deposition on substrates. Scientists explore its use in creating functional coatings for electronic devices, solar cells, or corrosion-resistant layers. The resulting films exhibit tailored properties based on the specific application .
properties
IUPAC Name |
2-fluoro-4-iodopyrimidine |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H2FIN2/c5-4-7-2-1-3(6)8-4/h1-2H |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YQUXLKLFXILYLQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN=C(N=C1I)F |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H2FIN2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
223.97 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-Fluoro-4-iodopyrimidine | |
CAS RN |
1806392-49-3 |
Source
|
Record name | 2-fluoro-4-iodopyrimidine | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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